2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzothiazole
Description
2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzothiazole is a heterocyclic compound that combines quinoline and benzothiazole moieties. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject in organic chemistry research.
Properties
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S2/c1-11-10-16(18-13-7-3-2-6-12(11)13)21-17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZVWKOEVGHYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzothiazole typically involves the reaction of 4-methylquinoline-2-thiol with 2-chlorobenzothiazole. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline or benzothiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline or benzothiazole derivatives.
Substitution: Various substituted quinoline or benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzothiazole involves its interaction with various molecular targets. The compound can intercalate into DNA, inhibiting the replication of cancer cells. It can also bind to enzymes, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzoxazole
- 2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzimidazole
- 2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzoxazinone
Uniqueness
2-(4-Methylquinolin-2-yl)sulfanyl-1,3-benzothiazole stands out due to its unique combination of quinoline and benzothiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
